molecular formula C16H26N4O2 B2676667 N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide CAS No. 1260884-76-1

N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide

Cat. No.: B2676667
CAS No.: 1260884-76-1
M. Wt: 306.41
InChI Key: UQZRDGZSFSCZMZ-UHFFFAOYSA-N
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Description

N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide is a synthetic organic compound that belongs to the class of formamides This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide typically involves the reaction of 4-methylpiperazine with 4-methyl-2-pyridinecarboxaldehyde in the presence of a tert-butoxyformylating agent. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or acetonitrile, and may require the use of a catalyst or base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)formamide: Lacks the tert-butoxy group.

    N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)acetamide: Contains an acetamide group instead of a formamide group.

Uniqueness

N-(4-Methylpiperazin-1-YL)-N-(4-methylpyridin-2-YL)(tert-butoxy)formamide is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and interactions with other molecules. This structural feature may impart specific properties that differentiate it from similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-13-6-7-17-14(12-13)20(15(21)22-16(2,3)4)19-10-8-18(5)9-11-19/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZRDGZSFSCZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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